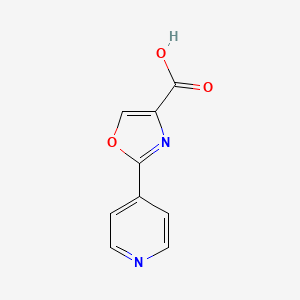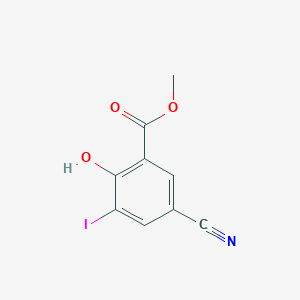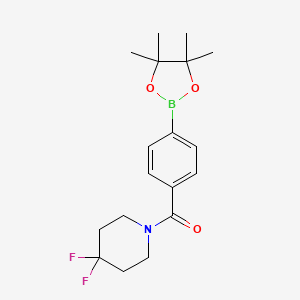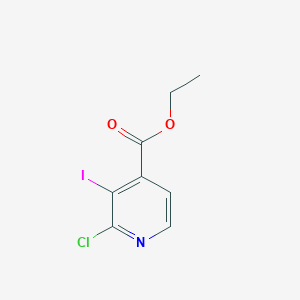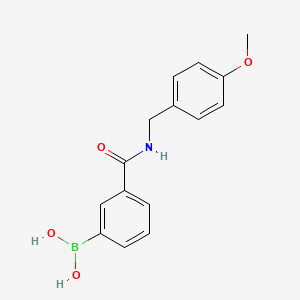
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
概要
説明
The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C15H16BNO4 . It has a molecular weight of 285.11 .
Molecular Structure Analysis
The InChI code for(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is 1S/C15H16BNO4/c1-21-14-7-5-11 (6-8-14)10-17-15 (18)12-3-2-4-13 (9-12)16 (19)20/h2-9,19-20H,10H2,1H3, (H,17,18) . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Physical And Chemical Properties Analysis
The compound(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid has a molecular weight of 285.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学的研究の応用
- Significance : This method allows the efficient construction of carbon-carbon bonds, facilitating drug discovery and materials science .
- Examples : Glucose sensors, environmental pollutant detection, and drug monitoring benefit from boronic acid-based sensing platforms .
Suzuki-Miyaura Cross-Coupling Reactions
Water-Compatible Suzuki-Miyaura Cross-Coupling
Boronic Acid-Based Sensing Applications
Functional Fluorescent Tools
These applications highlight the versatility and significance of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in scientific research. Its unique properties continue to inspire innovative studies across multiple disciplines. If you need further details or have additional questions, feel free to ask! 😊🔬🌟 .
作用機序
Target of Action
The primary target of the compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid are primarily related to its role in the SM coupling reaction . The compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of the compound.
特性
IUPAC Name |
[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHSWLXHDJCBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

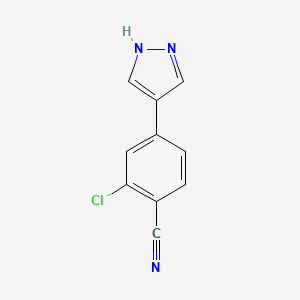
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)


![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
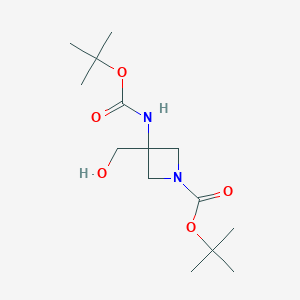
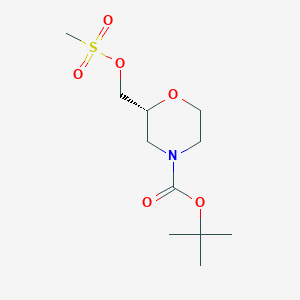
![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)

